BenchChemオンラインストアへようこそ!

Tramiprosate

GABA_A receptor binding affinity neuroprotection

For researchers demanding a precisely characterized Aβ42 oligomerization inhibitor, Tramiprosate (Homotaurine) offers an irreplaceable multi-ligand binding mechanism that stabilizes Aβ42 monomers in a non-fibrillar conformation. This compound is the essential reference standard for APOE4/4 pharmacogenomic Alzheimer's studies and dual-mechanism neuroprotection protocols (anti-amyloid & anti-excitotoxic). Do not risk experimental variability with generic GABA analogs or sulfonates that lack this specific Aβ42-targeted profile and its clinically validated biomarker stratification.

Molecular Formula C3H9NO3S
Molecular Weight 139.18 g/mol
CAS No. 3687-18-1
Cat. No. B1681353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTramiprosate
CAS3687-18-1
Synonyms3-amino-1-propanesulfonic acid
3-aminopropanesulfonic acid
3-aminopropylsulfonic acid
3-APS
homotaurine
tramiprosate
Molecular FormulaC3H9NO3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC(CN)CS(=O)(=O)O
InChIInChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7)
InChIKeySNKZJIOFVMKAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility<0.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tramiprosate (CAS 3687-18-1) for Alzheimer's Research: An Overview of Amyloid Beta Targeting and GABAergic Activity


Tramiprosate (homotaurine, 3-amino-1-propanesulfonic acid) is a synthetic sulfonic acid and glycosaminoglycan mimetic, structurally related to taurine and gamma-aminobutyric acid (GABA). It is an orally active, brain-penetrant small molecule that binds soluble amyloid beta (Aβ) and maintains it in a non-fibrillar, non-toxic form, thereby inhibiting amyloid aggregation and deposition [1]. Tramiprosate also acts as a functional GABA_A receptor agonist and has demonstrated neuroprotective effects in vitro and in vivo [2]. It was evaluated in multiple Phase III clinical trials for Alzheimer's disease and is the active moiety of the prodrug valiltramiprosate (ALZ-801), which is designed to improve pharmacokinetics and tolerability [3].

Why Tramiprosate Cannot Be Substituted with Generic Taurine or Acamprosate in Amyloid Beta Research


Tramiprosate's unique molecular profile prevents direct substitution with structural analogs like taurine or acamprosate. While all three are GABA analogs, tramiprosate exhibits a ~3,900-fold higher binding affinity for the GABA_A receptor (Ki = 18 nM) compared to taurine (Ki = 70 μM), translating into functional agonism absent in taurine [1]. Additionally, tramiprosate is specifically designed to bind soluble Aβ and prevent β-sheet formation, a mechanism not shared by acamprosate, which does not act at GABA_A receptors and instead modulates NMDA receptor function and presynaptic GABA_B receptors [2]. The sulfonic acid moiety of tramiprosate is essential for its Aβ anti-aggregation activity, as demonstrated by structure-activity relationship studies where its removal abolished this effect [3]. Substituting tramiprosate with these analogs in research applications would result in a loss of both the high-potency GABAergic and anti-amyloidogenic activities that define its pharmacological identity.

Quantitative Differentiation of Tramiprosate Against Key Comparators: An Evidence-Based Guide for Scientific Procurement


GABA_A Receptor Binding Affinity: Tramiprosate vs. Taurine

Tramiprosate binds to the GABA_A receptor with sub-nanomolar affinity (Ki = 18 nM), which is approximately 3,900-fold higher than the structurally related analog taurine (Ki = 70 μM). This high affinity correlates with functional agonism; tramiprosate induces dose-dependent membrane depolarization and calcium flux, whereas taurine does not [1]. The neuroprotective effect of tramiprosate against Aβ42-induced caspase 3/7 activation is abolished by GABA_A receptor antagonists, confirming the specificity of this pathway [1].

GABA_A receptor binding affinity neuroprotection

In Vivo Brain Amyloid Reduction: Tramiprosate Dose-Dependent Effects

In a transgenic mouse model of brain amyloidosis (hAPP-TgCRND8), oral tramiprosate treatment resulted in a dose-dependent reduction of Aβ levels in plasma and brain [1]. Specifically, tramiprosate decreased brain soluble Aβ40 by 30% (p=0.014) and insoluble Aβ40 by 31% (p=0.035). Corresponding decreases of 25% (p=0.033) and 22% (p=0.029) were observed for soluble and insoluble Aβ42 fractions, respectively [1]. Plasma Aβ levels were reduced by over 60% [1].

amyloid beta in vivo transgenic mouse

Phase III Clinical Efficacy in APOE4/4 Genotype: Tramiprosate vs. Placebo

In a pre-specified subgroup analysis of two Phase III clinical trials, tramiprosate 150 mg twice daily showed significant cognitive benefit in APOE4/4 homozygous Alzheimer's patients compared to placebo [1]. At Week 65, the ADAS-cog score improved by 3.5 points (p=0.007) relative to placebo, representing >30% efficacy benefit [1]. At Week 78, the benefit was 2.6 points (p=0.04) [1]. The combined analysis showed a maximal ADAS-cog benefit of up to 4 points at 65-78 weeks [2].

Alzheimer's disease APOE4 ADAS-cog

Pharmacokinetic Differentiation: Tramiprosate vs. Valiltramiprosate (ALZ-801)

Valiltramiprosate (ALZ-801) is a valine-conjugated prodrug of tramiprosate designed to improve oral bioavailability and reduce pharmacokinetic variability. Compared to tramiprosate, valiltramiprosate extends the plasma half-life of tramiprosate and improves interindividual pharmacokinetic variability [1]. In male CD-1 mice, the ALZ-801:tramiprosate ratio in plasma is 1.8 and in brain is 3.1, indicating enhanced brain penetration of the prodrug [2]. Valiltramiprosate exhibits 52% oral bioavailability and approximately 40% brain-drug exposure [1].

pharmacokinetics prodrug ALZ-801

In Vitro Aβ Aggregation Inhibition: Tramiprosate Benchmark

Tramiprosate inhibits Aβ aggregation in vitro, with a reported inhibition of approximately 20% at 1 mM concentration in a thioflavin T-based aggregation assay [1]. This activity serves as a benchmark for novel Aβ inhibitors. For example, a tramiprosate-derived compound (9r) showed comparable inhibition (ca 18% at 1 mM) [1]. The sulfonic acid moiety is critical for this activity; its removal abolishes Aβ aggregation inhibition [1].

Aβ aggregation in vitro thioflavin T

Metabolite Brain Penetration: 3-SPA from Tramiprosate

The primary metabolite of tramiprosate, 3-sulfopropanoic acid (3-SPA), is an endogenous molecule found in human cerebrospinal fluid (CSF). In AD patients treated with tramiprosate, CSF 3-SPA levels increase from a baseline mean of 11.7 nM to 135 nM [1]. Rat studies demonstrate 3-SPA has 100% oral bioavailability and 25% brain penetration [1]. The metabolite itself inhibits Aβ42 oligomer formation, contributing to tramiprosate's overall pharmacodynamic effect [1].

metabolite brain penetration 3-SPA

Optimal Research Applications for Tramiprosate (CAS 3687-18-1) Based on Quantitative Differentiation


High-Potency GABA_A Receptor Agonism in Neuroprotection Assays

Use tramiprosate as a positive control or reference agonist for GABA_A receptor activation studies. Its sub-nanomolar affinity (Ki = 18 nM) and functional agonism, validated by membrane depolarization and calcium flux assays, make it suitable for investigating GABAergic neuroprotection against Aβ toxicity [1]. Taurine should not be substituted due to its 3,900-fold lower affinity and lack of functional agonism [1].

Amyloid Beta Anti-Aggregation Benchmarking in Drug Discovery

Employ tramiprosate as a reference standard in thioflavin T-based Aβ aggregation assays. Its ~20% inhibition at 1 mM provides a quantitative benchmark for evaluating novel Aβ inhibitors [2]. Structure-activity studies confirm that the sulfonic acid moiety is essential, guiding medicinal chemistry efforts [2].

In Vivo Brain Amyloid Reduction in Transgenic Mouse Models

Utilize oral tramiprosate in hAPP-TgCRND8 or similar transgenic amyloidosis models to achieve 25-31% reduction in brain Aβ40/Aβ42 species [3]. This pharmacodynamic response validates target engagement and can serve as a comparator arm for novel therapeutic candidates [3].

APOE4/4 Genotype- Stratified Alzheimer's Disease Research

Incorporate tramiprosate into preclinical or clinical research designs focused on APOE4/4 homozygous populations. Phase III data demonstrate a 3.5-4.0 point ADAS-cog benefit in this subgroup, identifying a responder population for amyloid-targeted interventions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tramiprosate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.